3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid
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Overview
Description
3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid is a synthetic compound with the molecular formula C8H7BrF2N2O3. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is characterized by its unique structure, which includes a bromopyridinyl group, a formamido group, and a difluoropropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Formylation: The bromopyridine is then subjected to formylation to introduce the formamido group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The formamido group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The bromopyridinyl group may facilitate binding to certain enzymes or receptors, while the difluoropropanoic acid moiety can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromopyridine: Shares the bromopyridinyl group but lacks the formamido and difluoropropanoic acid moieties.
4-bromopyridine: Similar structure but with the bromine atom at a different position.
Difluoropropanoic acid derivatives: Compounds with similar fluorinated acid groups but different substituents.
Uniqueness
3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(2-bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2O3/c10-6-3-5(1-2-13-6)7(15)14-4-9(11,12)8(16)17/h1-3H,4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSQYRSAQVESGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC(C(=O)O)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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